
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine, also known as BRCPA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of pyrrole and is synthesized through a specific method. The purpose of
作用机制
The mechanism of action of (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is not fully understood. However, studies have shown that it can inhibit the activity of certain proteins and enzymes, such as kinases and phosphatases. This inhibition can lead to a disruption of various biological processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and suppress tumor growth. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the primary advantages of using (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine in lab experiments is its potency. It has been shown to be highly effective in inhibiting the activity of various proteins and enzymes. Additionally, this compound is relatively easy to synthesize, making it a readily available tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It is essential to use caution when handling this compound and to follow strict safety protocols.
未来方向
There are several future directions for research involving (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, researchers are exploring the possibility of using this compound to target specific proteins and enzymes involved in various diseases, such as Alzheimer's disease and diabetes. Finally, there is a growing interest in developing new methods for synthesizing this compound and other pyrrole derivatives, which could lead to the discovery of new compounds with unique biological properties.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research. Its potent anticancer properties and ability to inhibit the activity of various proteins and enzymes make it a valuable tool for studying various biological processes. While there are potential limitations to using this compound in lab experiments, its ease of synthesis and potency make it a valuable tool for researchers. Looking to the future, there is a growing interest in exploring the potential therapeutic applications of this compound and developing new methods for synthesizing pyrrole derivatives.
合成方法
The synthesis of (4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine is achieved through a reaction between 4-bromo-3-chloroaniline and pyrrole-2-carboxaldehyde. The reaction is carried out in the presence of a catalyst, which facilitates the formation of the desired product. The resulting compound is a yellow crystalline solid that is soluble in organic solvents.
科学研究应用
(4-bromo-3-chlorophenyl)(1H-pyrrol-2-ylmethylene)amine has been widely used in scientific research as a tool to study various biological processes. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been used to study the mechanism of action of various proteins and enzymes, including kinases and phosphatases.
属性
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-1-(1H-pyrrol-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-10-4-3-8(6-11(10)13)15-7-9-2-1-5-14-9/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHKXEAIHILMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NC2=CC(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


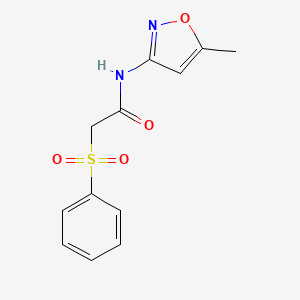
![2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)

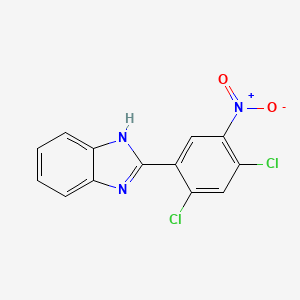
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5731605.png)
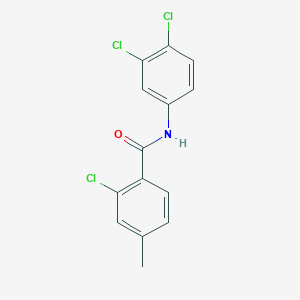
![methyl 5-[(2-methoxy-4-propylphenoxy)methyl]-2-furoate](/img/structure/B5731616.png)

![N'-[(2,4-dimethylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5731630.png)
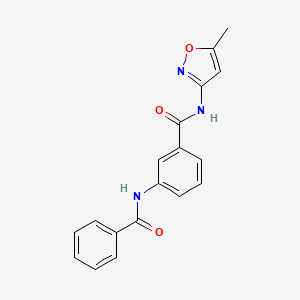
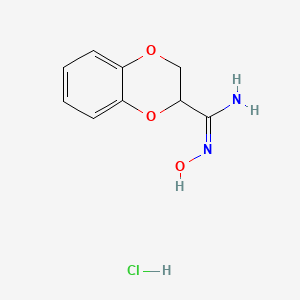
![5-bromo-N-[3-(4-methyl-1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5731646.png)
![4-({4-[(4-nitrobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5731647.png)